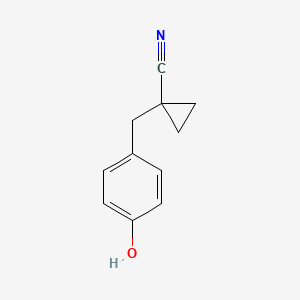

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C11H11NO. It features a cyclopropane ring attached to a benzyl group and a nitrile functional group.

Méthodes De Préparation

The synthesis of 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile typically involves the reaction of 4-hydroxybenzyl bromide with cyclopropanecarbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Analyse Des Réactions Chimiques

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses have not been well-established.

Industry: While not widely used in industrial applications, it serves as a valuable research tool in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. The hydroxyl and nitrile functional groups may play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, or other cellular processes .

Comparaison Avec Des Composés Similaires

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

1-(4-Hydroxyphenyl)cyclopropanecarbonitrile: Similar structure but lacks the benzyl group.

4-Hydroxybenzyl cyanide: Contains a benzyl group and a nitrile group but lacks the cyclopropane ring.

Cyclopropanecarbonitrile derivatives: Various derivatives with different substituents on the cyclopropane ring

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Activité Biologique

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile, with the molecular formula C11H11NO, is an organic compound characterized by a cyclopropane ring, a hydroxyl group, and a nitrile functional group. This compound has garnered attention in various fields of research due to its potential biological activities, although its specific mechanisms of action remain largely unexplored.

The compound can be synthesized through the reaction of 4-hydroxybenzyl bromide with cyclopropanecarbonitrile under basic conditions, typically utilizing potassium carbonate in dimethylformamide (DMF) as a solvent. This synthesis pathway is crucial for obtaining the compound for further biological studies.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets, potentially affecting enzyme activity or receptor binding due to the presence of the hydroxyl and nitrile groups .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells .

- Muscle Preservation : A related study demonstrated that derivatives of this compound can enhance muscle contractility and inhibit protein catabolism, suggesting potential applications in treating muscular degradation .

- Metabolic Effects : There is evidence indicating that related compounds can improve glucose and lipid metabolism, hinting at possible metabolic benefits from this compound.

Case Studies and Research Findings

Recent investigations into the biological effects of similar compounds provide insights into potential applications:

-

Muscular Deterioration : In a study involving ventilated rats, compounds structurally related to this compound were shown to improve diaphragm contractility significantly. The data indicated enhanced grip strength and reduced protein catabolism induced by exhaustive exercise .

Study Parameter Control Group Treatment Group Grip Strength (g/cm²) 12 ± 1 18 ± 2 Diaphragm Cross-Sectional Area (CSA) 0.25 ± 0.05 cm² 0.35 ± 0.05 cm² - Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds revealed rapid absorption and widespread tissue distribution following oral administration, indicating that this compound could exhibit similar behavior in vivo.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-(4-Hydroxyphenyl)cyclopropanecarbonitrile | Lacks benzyl group | Limited studies on muscle preservation |

| 4-Hydroxybenzyl cyanide | Contains benzyl and nitrile groups | Antioxidant properties reported |

| Cyclopropanecarbonitrile derivatives | Various substituents on cyclopropane ring | Diverse metabolic effects observed |

Propriétés

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-8-11(5-6-11)7-9-1-3-10(13)4-2-9/h1-4,13H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBJSUSQYSEOEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=C(C=C2)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.